(Rac)-SHIN2

One-carbon metabolism In vivo pharmacology SHMT inhibitor pharmacokinetics

(Rac)-SHIN2 is the racemic mixture of the serine hydroxymethyltransferase (SHMT) inhibitor (+)-SHIN2 and its inactive enantiomer (–)-SHIN2. It belongs to the 1,4-dihydropyrano[2,3-c]pyrazole structural class and acts as a folate-competitive, cell-permeable dual inhibitor of human cytosolic SHMT1 and mitochondrial SHMT2.

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
Cat. No. B10856881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-SHIN2
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N
InChIInChI=1S/C23H26N4O3/c1-14(2)23(19(12-24)21(25)30-22-20(23)15(3)26-27-22)18-10-16(7-5-4-6-8-28)9-17(11-18)13-29/h9-11,14,28-29H,4,6,8,13,25H2,1-3H3,(H,26,27)
InChIKeyIWUCUJZMKDHLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Rac)-SHIN2: A Racemic SHMT1/2 Inhibitor with Validated In Vivo Target Engagement for One-Carbon Metabolism Research and Oncology Applications


(Rac)-SHIN2 is the racemic mixture of the serine hydroxymethyltransferase (SHMT) inhibitor (+)-SHIN2 and its inactive enantiomer (–)-SHIN2 . It belongs to the 1,4-dihydropyrano[2,3-c]pyrazole structural class and acts as a folate-competitive, cell-permeable dual inhibitor of human cytosolic SHMT1 and mitochondrial SHMT2 . SHMT catalyzes the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylene-THF, a pivotal step in one-carbon metabolism that supplies nucleotide biosynthesis [1]. (Rac)-SHIN2 was developed as a successor to the metabolically labile SHIN1 and is distinguished as the first SHMT1/2 inhibitor demonstrated to engage its target in vivo using 13C-serine isotope tracing [1].

Why (Rac)-SHIN2 Cannot Be Replaced by SHIN1, (+)-SHIN2 Alone, or Alternative SHMT Inhibitors in Critical Experimental Contexts


SHMT inhibitors within the pyrazolopyran class are not functionally interchangeable. SHIN1, the predecessor compound, exhibits potent in vitro biochemical inhibition of SHMT1/2 (IC50s of 5 and 13 nM, respectively) but lacks the pharmacokinetic stability required for in vivo studies due to rapid metabolic clearance [1]. (Rac)-SHIN2, by contrast, was specifically engineered through phenyl ring substitution to overcome this limitation, achieving sustained in vivo target engagement [1]. Furthermore, the pure (+)-SHIN2 enantiomer may be preferred for target-specific applications, whereas the racemic (Rac)-SHIN2—containing both active (+)-SHIN2 and inactive (–)-SHIN2—has demonstrated distinct antibacterial activity against vancomycin-resistant Enterococcus faecium that has not been reported for SHIN1 [2]. Other SHMT inhibitors such as SHMT-IN-2 (CAS 2102681-49-0) and SHMT-IN-3 differ in chemotype, isoform selectivity, and cellular potency, precluding direct substitution without re-validation . The quantitative evidence below establishes precisely where (Rac)-SHIN2 occupies a differentiated position.

(Rac)-SHIN2 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against SHIN1, Methotrexate, and In-Class Alternatives


In Vivo Pharmacokinetic Enablement: SHIN2 vs SHIN1 — The First SHMT1/2 Inhibitor Suitable for Animal Studies

SHIN1, despite potent biochemical inhibition of SHMT1/2 (IC50s of 5 and 13 nM), was explicitly deemed unsuitable for in vivo studies due to inadequate pharmacokinetic properties and rapid clearance [1]. SHIN2 was specifically engineered by modifying substituents on the phenyl ring to improve half-life, making it the first in vivo-active mammalian SHMT1/2 inhibitor [1]. Intraperitoneal administration of 200 mg/kg (+)-SHIN2 in mice achieved micromolar plasma concentrations and sustained SHMT target engagement for at least 8 hours, as confirmed by decreased circulating M+1 and M+2 serine and M+2 glycine via 13C-serine tracing [1]. The precise fold-improvement in half-life over SHIN1 is not disclosed in the primary literature from non-excluded sources; however, the qualitative PK differentiation is unequivocally established by the demonstration of in vivo target engagement that SHIN1 cannot achieve [1].

One-carbon metabolism In vivo pharmacology SHMT inhibitor pharmacokinetics

Stereoselective Target Engagement: (+)-SHIN2 vs (–)-SHIN2 — Only the (+)-Enantiomer Is Pharmacologically Active

(Rac)-SHIN2 is a racemic mixture of (+)-SHIN2 and (–)-SHIN2 . In HCT116 Ras-driven colon cancer cells, (+)-SHIN2 blocked proliferation with a half-maximal inhibitory concentration (IC50) of 300 nM in a stereoselective manner, whereas (–)-SHIN2 showed no antiproliferative activity [1]. Metabolomic analysis confirmed that (+)-SHIN2, but not (–)-SHIN2, induced metabolic alterations consistent with SHMT inhibition—including dTTP and ATP depletion and accumulation of purine biosynthetic intermediates (AICAR, GAR)—which were largely reversed by exogenous formate [1]. Additionally, SHMT2 knockout (the dominant isozyme in most cancer cells), but not SHMT1 knockout, sensitized HCT116 cells to (+)-SHIN2, confirming on-target mitochondrial SHMT2 engagement [1].

Stereoselectivity Enantiomer-specific activity SHMT target engagement

In Vivo Survival Benefit in NOTCH1-Driven T-ALL: (+)-SHIN2 Extends Median Survival from 16 to 27 Days as Monotherapy

In a NOTCH1-driven mouse primary T-ALL model, (+)-SHIN2 administered at 200 mg/kg BID IP for 11 consecutive days significantly decreased tumor burden as assessed by in vivo bioimaging and FACS detection of leukemic GFP-positive cells in peripheral blood [1]. Critically, (+)-SHIN2 treatment extended median survival from 16 days in vehicle-treated control mice to 27 days in the (+)-SHIN2-treated group (p-value determined by log-rank test) [1]. Furthermore, the combination of (+)-SHIN2 with methotrexate demonstrated statistical synergy in prolonging survival in both the murine T-ALL model and a patient-derived T-ALL xenograft (PDX) in vivo, as confirmed by Cox regression analysis with a significant non-zero interaction term coefficient [1]. Low-dose methotrexate also sensitized Molt4 human T-ALL cells to (+)-SHIN2, with methotrexate decreasing the IC50 for (+)-SHIN2 [1].

T-cell acute lymphoblastic leukemia In vivo efficacy NOTCH1-driven leukemia

Activity in Methotrexate-Resistant T-ALL: (+)-SHIN2 Shows 4-Fold Enhanced Potency Where Methotrexate Fails

Resistance to methotrexate, a standard-of-care DHFR inhibitor in T-ALL, is a major clinical challenge. Molt4 human T-ALL cells were cultured in escalating methotrexate doses until a derived resistant line was established that displayed a greater than 2-fold increase in IC50 for methotrexate [1]. Remarkably, these methotrexate-resistant cells not only retained full sensitivity to SHMT inhibition by (+)-SHIN2 but actually exhibited enhanced sensitivity, with a 4-fold decrease in IC50 compared to the parental methotrexate-sensitive line [1]. This finding demonstrates that SHMT inhibition via (+)-SHIN2 targets a metabolic vulnerability that is not only independent of DHFR status but is paradoxically upregulated in methotrexate-resistant cells [1].

Methotrexate resistance Chemoresistance T-ALL salvage therapy

Antibacterial Activity Against VanA-Type Vancomycin-Resistant Enterococcus faecium: A Distinct Application Domain Not Demonstrated for SHIN1

In an independent study, (+)-SHIN-2 was found to bind strongly to Enterococcus faecium SHMT (efmSHMT), with co-crystal structures revealing stabilization of the active site loop via hydrogen bonds [1]. (+)-SHIN-2 exerted biostatic effects against both vancomycin-susceptible and vanA-type vancomycin-resistant E. faecium (VRE) in vitro and notably did not induce cross-resistance to vanA-type vancomycin resistance mechanisms [1]. (Rac)-SHIN2 has also been independently reported to possess antibacterial activity with low cytotoxicity against Hep2 cells . This antibacterial application domain has not been reported for SHIN1, SHMT-IN-2, or SHMT-IN-3 in peer-reviewed literature, representing a distinct differentiation axis for the SHIN2 chemotype that extends beyond oncology [1].

Antimicrobial resistance Vancomycin-resistant Enterococcus SHMT antibacterial target

13C-Serine Isotope Tracing Confirms In Vivo Target Engagement: A Mechanistic Verification Tool Unavailable with SHIN1

A continuous IV infusion of [U-13C]-serine tracer in mice enabled real-time monitoring of SHMT enzymatic activity via LC-MS measurement of circulating M+1 and M+2 serine and M+2 glycine [1]. (+)-SHIN2 at 200 mg/kg IP achieved a near-complete blockade of SHMT activity in Molt4 T-ALL cells in vitro, evidenced by decreased M+1 and M+2 serine, M+2 glycine, and reduced incorporation of serine-derived glycine and 1C units into ATP, GTP, and dTTP (M+1–M+4 ATP/GTP; M+1 dTTP) [1]. In vivo, a single IP dose of 200 mg/kg (+)-SHIN2 impaired SHMT activity for approximately 8 hours, as reflected by decreased circulating M+1 and M+2 serine and M+2 glycine [1]. This 13C-serine tracing methodology provides a direct, quantitative pharmacodynamic biomarker of SHMT target engagement that is specifically validated for (+)-SHIN2 but is not applicable to SHIN1 due to its inadequate in vivo PK [1].

Isotope tracing Target engagement biomarker Pharmacodynamic assay

(Rac)-SHIN2 Optimal Application Scenarios: Where This SHMT Inhibitor Delivers Differentiated Experimental Value


In Vivo Preclinical Efficacy Studies in NOTCH1-Driven T-Cell Acute Lymphoblastic Leukemia

(+)-SHIN2 (the active component of (Rac)-SHIN2) is the only SHMT1/2 inhibitor with demonstrated in vivo survival benefit in a genetically relevant NOTCH1-driven murine T-ALL model, extending median survival from 16 to 27 days as monotherapy [1]. It has also been validated in a patient-derived T-ALL xenograft (PDX) model, both as a single agent and in synergistic combination with methotrexate [1]. Researchers studying T-ALL—particularly NOTCH1-mutant subtypes comprising over 60% of clinical cases—should prioritize (+)-SHIN2 for in vivo efficacy experiments, as no other SHMT inhibitor has published in vivo survival data in this disease context. The validated combination regimen of (+)-SHIN2 (200 mg/kg) with low-dose methotrexate provides a directly translatable dosing protocol [1].

Methotrexate Resistance Reversal and Antifolate Synergy Studies

The unique finding that methotrexate-resistant T-ALL cells display enhanced (4-fold) rather than diminished sensitivity to (+)-SHIN2 [1] positions this compound as a critical tool for studying antifolate cross-resistance mechanisms. This scenario is directly relevant to translational oncology programs investigating strategies to overcome clinical methotrexate resistance in hematological malignancies. The validated synergy between (+)-SHIN2 and methotrexate—confirmed by Chou-Talalay isobologram analysis in vitro and Cox regression interaction-term analysis in vivo [1]—offers a well-characterized experimental framework for combination studies. For procurement, this means that (+)-SHIN2 is the only SHMT inhibitor with published quantitative synergy data with a standard-of-care antifolate.

Antibacterial SHMT Targeting in Vancomycin-Resistant Enterococcus faecium Drug Discovery

(+)-SHIN-2 / (Rac)-SHIN2 is the only SHMT inhibitor for which co-crystal structures with a bacterial SHMT orthologue (E. faecium efmSHMT) have been deposited, revealing specific hydrogen-bond interactions that stabilize the active site loop [1]. The demonstration of biostatic activity against both vancomycin-susceptible and vanA-type VRE, without inducing cross-resistance, establishes a structural biology-supported starting point for antibacterial SHMT inhibitor optimization [1]. Medicinal chemistry teams pursuing novel anti-Gram-positive agents targeting one-carbon metabolism should procure (Rac)-SHIN2 or (+)-SHIN2 as a validated tool compound with available structural data, a feature not available for SHIN1 or other in-class inhibitors in the antibacterial context [1].

In Vivo 13C-Isotope Tracer-Based Pharmacodynamic Studies of One-Carbon Metabolism

The validated continuous [U-13C]-serine infusion assay—monitoring circulating M+1/M+2 serine and M+2 glycine by LC-MS—provides a quantitative, real-time pharmacodynamic biomarker of SHMT target engagement in mice that is specifically enabled by the in vivo PK properties of (+)-SHIN2 [1]. This experimental system cannot be replicated with SHIN1, which lacks the requisite in vivo stability [1]. Researchers conducting metabolic flux analysis in animal models to quantify SHMT contribution to nucleotide biosynthesis, glycine homeostasis, or one-carbon unit allocation should procure (+)-SHIN2 as the only validated chemical probe for this purpose. The ~8-hour target engagement window following a single 200 mg/kg IP dose provides a defined temporal framework for experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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